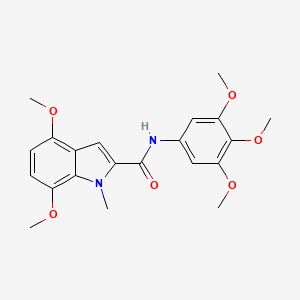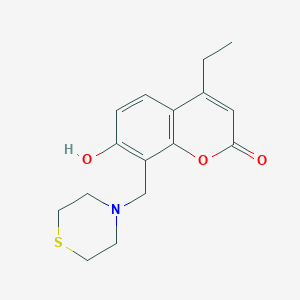
4,7-dimethoxy-1-methyl-N-(3,4,5-trimethoxyphenyl)-1H-indole-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,7-dimethoxy-1-methyl-N-(3,4,5-trimethoxyphenyl)-1H-indole-2-carboxamide is a synthetic organic compound that belongs to the indole class of chemicals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,7-dimethoxy-1-methyl-N-(3,4,5-trimethoxyphenyl)-1H-indole-2-carboxamide typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized through various methods, such as the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.
Functionalization: The indole core is then functionalized with methoxy groups at positions 4 and 7, and a methyl group at position 1.
Amide Formation: The final step involves the formation of the carboxamide group by reacting the functionalized indole with 3,4,5-trimethoxyaniline under appropriate conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents.
Chemical Reactions Analysis
Types of Reactions
4,7-dimethoxy-1-methyl-N-(3,4,5-trimethoxyphenyl)-1H-indole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups, such as reducing the carboxamide to an amine.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like halides or amines can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 4,7-dimethoxy-1-methyl-N-(3,4,5-trimethoxyphenyl)-1H-indole-2-carboxamide involves its interaction with specific molecular targets and pathways. This may include binding to enzymes or receptors, modulating signaling pathways, or affecting gene expression.
Comparison with Similar Compounds
Similar Compounds
4,7-dimethoxy-1-methyl-1H-indole-2-carboxamide: Lacks the trimethoxyphenyl group.
1-methyl-N-(3,4,5-trimethoxyphenyl)-1H-indole-2-carboxamide: Lacks the methoxy groups at positions 4 and 7.
4,7-dimethoxy-1H-indole-2-carboxamide: Lacks the methyl and trimethoxyphenyl groups.
Uniqueness
4,7-dimethoxy-1-methyl-N-(3,4,5-trimethoxyphenyl)-1H-indole-2-carboxamide is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C21H24N2O6 |
|---|---|
Molecular Weight |
400.4 g/mol |
IUPAC Name |
4,7-dimethoxy-1-methyl-N-(3,4,5-trimethoxyphenyl)indole-2-carboxamide |
InChI |
InChI=1S/C21H24N2O6/c1-23-14(11-13-15(25-2)7-8-16(26-3)19(13)23)21(24)22-12-9-17(27-4)20(29-6)18(10-12)28-5/h7-11H,1-6H3,(H,22,24) |
InChI Key |
VFBLGLOTOHTVFL-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC2=C(C=CC(=C21)OC)OC)C(=O)NC3=CC(=C(C(=C3)OC)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{[(7-methyl-2-oxo-4-propyl-2H-chromen-5-yl)oxy]acetyl}-L-alanine](/img/structure/B11003264.png)
![N-{[(6-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetyl}-L-leucine](/img/structure/B11003268.png)
![N-{[(6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetyl}-L-alanine](/img/structure/B11003274.png)
![N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-1H-indole-6-carboxamide](/img/structure/B11003277.png)
![2-(9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-[2-(pyrimidin-2-ylamino)ethyl]acetamide](/img/structure/B11003282.png)
![N-{[1-(propan-2-yl)-1H-benzimidazol-2-yl]methyl}-5-(pyridin-3-yl)-1H-pyrazole-3-carboxamide](/img/structure/B11003290.png)
![N-[3-(2-methoxyethyl)-4-oxo-3,4-dihydroquinazolin-6-yl]-4-(1-methyl-1H-indol-3-yl)butanamide](/img/structure/B11003292.png)

![ethyl (2Z)-2-[(1H-indol-3-ylcarbonyl)imino]-2,3-dihydro-1,3-thiazole-4-carboxylate](/img/structure/B11003310.png)
![1-hydroxy-N-{4-[2-(pyrrolidin-1-yl)ethoxy]phenyl}isoquinoline-4-carboxamide](/img/structure/B11003317.png)
![(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)[4-(4-methoxyphenyl)-1,2,3-thiadiazol-5-yl]methanone](/img/structure/B11003325.png)
![N-[2-(1H-pyrrol-1-yl)ethyl]-2-[(4,8,8-trimethyl-2-oxo-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-5-yl)oxy]acetamide](/img/structure/B11003332.png)
![N~2~-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]-N-(3-methoxyphenyl)glycinamide](/img/structure/B11003333.png)
![N-[4-(acetylamino)phenyl]-3-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]propanamide](/img/structure/B11003340.png)
